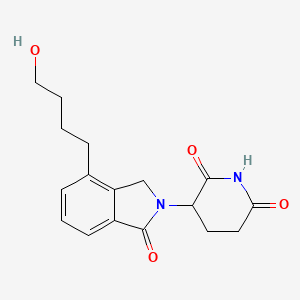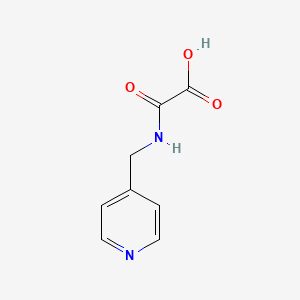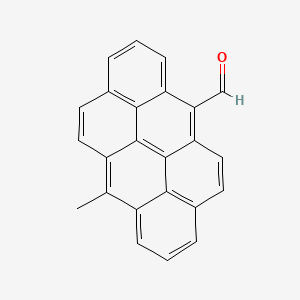
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, which includes multiple fused benzene rings. It is a member of the dibenzochrysene family, which is characterized by its high molecular weight and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain the necessary reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.
化学反応の分析
Types of Reactions
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or alkylated derivatives.
科学的研究の応用
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- involves its interaction with various molecular targets. These interactions can lead to changes in cellular processes and pathways. For example, the compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
Dibenzo(def,mno)chrysene: A parent compound with a similar structure but lacking the carboxaldehyde and methyl groups.
Dibenzo(cd,jk)pyrene: Another PAH with a different arrangement of fused benzene rings.
Anthanthrene: A related compound with a similar molecular framework.
Uniqueness
Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
63040-58-4 |
|---|---|
分子式 |
C24H14O |
分子量 |
318.4 g/mol |
IUPAC名 |
22-methylhexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene-12-carbaldehyde |
InChI |
InChI=1S/C24H14O/c1-13-16-6-2-4-14-9-11-19-20(12-25)18-7-3-5-15-8-10-17(13)23(22(15)18)24(19)21(14)16/h2-12H,1H3 |
InChIキー |
GPTXUWVDFMQENI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C4C2=C5C(=C(C4=CC=C3)C=O)C=CC6=C5C1=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-[Methyl(2-phenylethyl)amino]ethyl)phenol](/img/structure/B13939367.png)
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)

![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
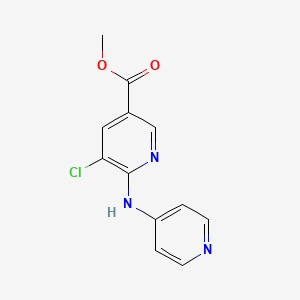
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
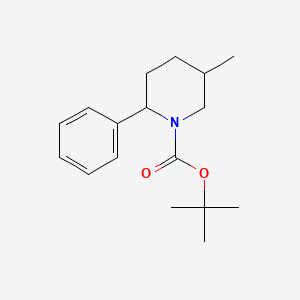
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
